3-Isocyanatohexane

Catalog No.
S3026388
CAS No.
947612-22-8
M.F
C7H13NO
M. Wt
127.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isocyanatohexane

CAS Number

947612-22-8

Product Name

3-Isocyanatohexane

IUPAC Name

3-isocyanatohexane

Molecular Formula

C7H13NO

Molecular Weight

127.187

InChI

InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3

InChI Key

DNBQKIFNYIZSRX-UHFFFAOYSA-N

SMILES

CCCC(CC)N=C=O

Solubility

not available

Limited Research Availability:

While 3-Isocyanatohexane holds potential for various research applications, current scientific literature reveals a limited scope of published research focusing specifically on this compound.

Potential Applications:

  • Organic Synthesis: The isocyanate group (NCO) in 3-Isocyanatohexane allows it to participate in various organic reactions, including:
    • Urethane formation: Reacting with alcohols to form urethanes, which have applications in coatings, adhesives, and elastomers [Source: Urethane chemistry - ]
    • Isocyanurate formation: Trimerization (reaction with three molecules) can lead to the formation of isocyanurates, used in flame retardants and rigid foams [Source: Isocyanurates - ]

3-Isocyanatohexane is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a hexane backbone. Its molecular formula is C6H11NCOC_6H_{11}NCO. Isocyanates, including 3-isocyanatohexane, are known for their reactivity due to the electrophilic nature of the carbon atom in the isocyanate group. This compound is primarily utilized in the production of polyurethanes and other polymers.

Typical of isocyanates:

  • Reactions with Alcohols: It reacts with alcohols to form urethanes. The general reaction can be represented as:
    ROH+RNCOROC(O)NHRR'OH+R-NCO\rightarrow R'-O-C(O)NHR
    where RR' represents an alkyl or aryl group from the alcohol .
  • Reactions with Amines: The compound readily reacts with amines to produce ureas:
    R2NH+RNCOR2NC(O)NHRR_2NH+R-NCO\rightarrow R_2N-C(O)NHR
    This reaction proceeds rapidly without the need for catalysts .
  • Reactions with Water: When exposed to moisture, it reacts with water to generate carbon dioxide and amines, a reaction exploited in polyurethane foam production:
    RNCO+H2ORNH2+CO2R-NCO+H_2O\rightarrow RNH_2+CO_2
    The carbon dioxide acts as a blowing agent during the foaming process .
  • Self-Addition Reactions: Isocyanates can undergo self-addition, leading to dimerization or trimerization, forming more complex structures such as biurets or polyisocyanurates .

The biological activity of isocyanates, including 3-isocyanatohexane, has been studied primarily in relation to their potential health effects. They are known respiratory sensitizers and can cause allergic reactions upon inhalation. Prolonged exposure may lead to conditions such as asthma or other respiratory issues . In laboratory settings, isocyanates have shown cytotoxicity and mutagenicity, indicating that they can adversely affect living cells and genetic material .

3-Isocyanatohexane can be synthesized through several methods:

  • From Hexylamine: One common method involves the reaction of hexylamine with phosgene or its derivatives to yield the corresponding isocyanate .
  • Direct Carboxylic Acid Conversion: Another approach includes treating a carboxylic acid derivative (such as an acid chloride) with a suitable amine under controlled conditions to form the isocyanate .
  • Curtius Rearrangement: This method involves the degradation of acyl azides to yield isocyanates. It provides a pathway for synthesizing various isocyanates from readily available precursors .

3-IsocyanatohexaneMonoisocyanateModeratePolyurethane productionHexamethylene DiisocyanateDiisocyanateHighRigid foams, coatingsToluene DiisocyanateDiisocyanateHighFlexible foamsIsophorone DiisocyanateDiisocyanateHighCoatings, adhesives

Uniqueness

3-Isocyanatohexane's uniqueness lies in its aliphatic structure which offers different properties compared to aromatic isocyanates. Its moderate reactivity allows for controlled polymerization processes while minimizing potential health risks associated with more reactive aromatic counterparts. This balance makes it particularly valuable in specific industrial applications where both performance and safety are crucial considerations.

Interaction studies involving 3-isocyanatohexane focus on its reactivity with biological systems and other chemicals. Research indicates that exposure to this compound can lead to significant immunological responses, particularly in individuals with pre-existing sensitivities. Additionally, studies have shown its interactions with various nucleophiles like alcohols and amines can lead to diverse polymeric structures with varying properties .

Several compounds are structurally similar to 3-isocyanatohexane, including:

  • Hexamethylene Diisocyanate: A diisocyanate used extensively in polyurethane production. It has two isocyanate groups per molecule, making it more reactive than monoisocyanates like 3-isocyanatohexane.
  • Toluene Diisocyanate: Another important diisocyanate used primarily in flexible polyurethane foams. Its aromatic structure contributes to higher reactivity compared to aliphatic isocyanates.
  • Isophorone Diisocyanate: Known for its low viscosity and high reactivity; it is used in coatings and adhesives.

Comparison Table

Compound NameStructure TypeReactivity LevelCommon

XLogP3

3.2

Dates

Modify: 2024-04-15

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